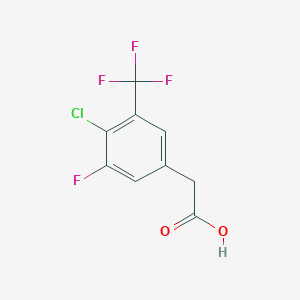

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid

概要

説明

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5ClF4O2. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenylacetic acid backbone. It is a solid at room temperature and is used in various chemical and industrial applications due to its unique chemical properties.

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Result of Action

Based on its potential involvement in suzuki–miyaura cross-coupling reactions, it could play a role in the formation of carbon-carbon bonds .

生化学分析

Biochemical Properties

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The interactions between this compound and biomolecules are often mediated by non-covalent bonds, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, the compound could inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Changes in gene expression can also occur as a result of the compound’s interaction with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity, to counteract its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. High doses of this compound may also result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its interactions with biomolecules may be compartment-specific .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The activity and function of this compound are often dependent on its localization within the cell, as its interactions with biomolecules can vary between different cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a phenylacetic acid derivative, followed by the introduction of fluoro and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality material.

化学反応の分析

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenylacetic acid derivatives.

科学的研究の応用

Anti-inflammatory and Analgesic Properties

Research indicates that 4-chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid exhibits potential anti-inflammatory and analgesic effects. The trifluoromethyl groups enhance the compound's lipophilicity, which may improve its bioavailability in drug formulations. Studies have shown that it can influence various biological pathways, making it a candidate for further therapeutic development.

Synthesis of Drug Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of PPARγ/δ dual agonists through solid-phase parallel synthesis. Additionally, it has been instrumental in synthesizing potent human A2B adenosine receptor antagonists, which are significant in treating cardiovascular diseases.

FDA-approved Drugs

Fluorinated compounds, including those containing the trifluoromethyl group, have gained traction in drug development, with numerous FDA-approved drugs incorporating such moieties. A review covering the chemistry of these compounds over the last two decades highlights their pharmacological activities, emphasizing the importance of fluorinated structures in modern pharmaceuticals.

Development of Fluorinated Agrochemicals

The compound is also pivotal in the agrochemical sector, particularly in synthesizing fluorinated organic chemicals. More than 50% of new pesticides launched in recent years have included fluorinated components, showcasing the growing trend towards incorporating fluorine into agricultural products to enhance efficacy and stability.

Synthesis of Trifluoromethylpyridines

This compound is used to synthesize trifluoromethylpyridines (TFMP) and their derivatives, which are widely applied in agrochemical formulations due to their effectiveness against pests and diseases.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound can be attributed to its carboxylic acid group, allowing it to undergo typical acid-base reactions. The halogen substituents facilitate electrophilic aromatic substitution reactions, which are crucial for modifying the compound for various applications.

Synthetic Methods

The synthesis typically involves several steps that may vary based on starting materials and desired purity levels. Common methods include:

- Electrophilic aromatic substitution

- Nucleophilic substitution at the carbon bearing chlorine

- Diolefination mediated by mono-N-protected amino acid ligands.

Interaction Studies

In vitro studies have demonstrated that this compound interacts with various biological targets, influencing enzyme activities or receptor binding due to its structural characteristics. These interactions are critical for understanding its therapeutic potential.

類似化合物との比較

Similar Compounds

- 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetic acid

- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid

Uniqueness

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications.

生物活性

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H6ClF4O2

- Molecular Weight : 272.60 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies indicate that derivatives with similar structures demonstrate significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

In vitro studies have indicated that this compound may possess anti-inflammatory effects. This is hypothesized to occur through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Case Studies

- Antiparasitic Activity : A study investigated the efficacy of fluorinated phenylacetic acids against Cryptosporidium, a protozoan parasite. The compound exhibited an EC50 value of 0.17 μM, indicating potent activity against this pathogen .

- Cytotoxicity Assessment : In a cytotoxicity assay, this compound was evaluated for its effects on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

Table 2: Structural Variants and Their Activities

| Compound Name | Activity Type | EC50 Value |

|---|---|---|

| This compound | Antiparasitic | 0.17 μM |

| Similar Trifluoromethyl Phenylacetic Derivative | Antimicrobial | Varies |

特性

IUPAC Name |

2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O2/c10-8-5(9(12,13)14)1-4(2-6(8)11)3-7(15)16/h1-2H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYRMONRFCVTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。